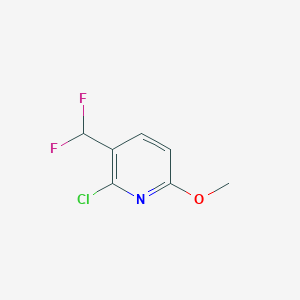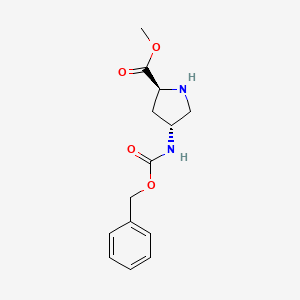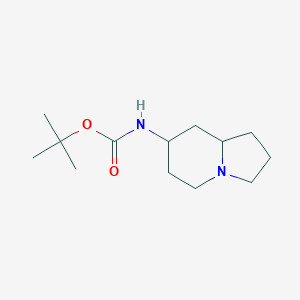
3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide is a complex organic compound featuring a thietane ring with a 1,1-dioxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide typically involves the reaction of cyclopent-1-en-1-yl ethylamine with thietane 1,1-dioxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various substituted thietane derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopent-1-en-1-yl derivatives: Compounds with similar cyclopentene structures.
Thietane derivatives: Compounds containing the thietane ring with different substituents.
Uniqueness
3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide is unique due to the combination of the cyclopentene and thietane 1,1-dioxide moieties, which confer distinct chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H17NO2S |
|---|---|
Peso molecular |
215.31 g/mol |
Nombre IUPAC |
N-[2-(cyclopenten-1-yl)ethyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C10H17NO2S/c12-14(13)7-10(8-14)11-6-5-9-3-1-2-4-9/h3,10-11H,1-2,4-8H2 |
Clave InChI |
KPEOZPRBJFMQEB-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C1)CCNC2CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


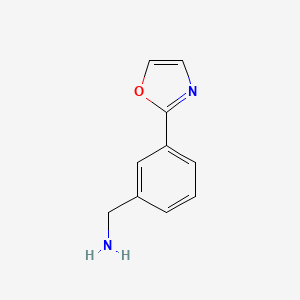
![2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B15222463.png)
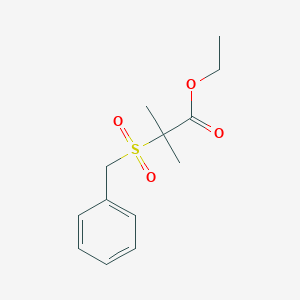
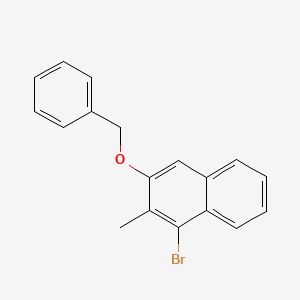

![3-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B15222491.png)
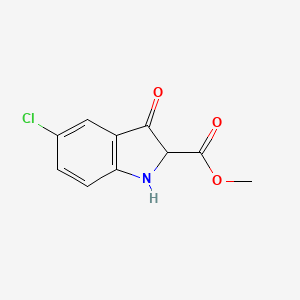
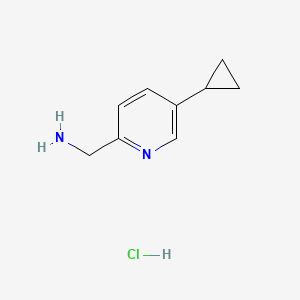
![1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B15222499.png)
